molecular formula C30H19ClN2O B6508103 6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one CAS No. 391230-26-5

6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one

Cat. No.: B6508103
CAS No.: 391230-26-5
M. Wt: 458.9 g/mol
InChI Key: BMKFFSZZBVTXHH-UHFFFAOYSA-N
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Description

6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one is a complex organic compound that belongs to the class of biquinoline derivatives This compound is characterized by the presence of a chlorine atom at the 6th position and two phenyl groups attached to the quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a Friedländer synthesis, followed by chlorination and subsequent coupling reactions to introduce the phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms or other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, altering the compound’s properties.

Scientific Research Applications

6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism by which 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one exerts its effects involves its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • 6-chloro-1,2,3,4-tetrahydronaphthalene-1,1-dimethanol

Uniqueness

Compared to similar compounds, 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one is unique due to its specific substitution pattern and the presence of the biquinoline core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19ClN2O/c31-21-15-16-26-24(17-21)23(19-9-3-1-4-10-19)18-27(32-26)29-28(20-11-5-2-6-12-20)22-13-7-8-14-25(22)33-30(29)34/h1-18H,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFFSZZBVTXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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